![molecular formula C20H16ClN3O2 B606791 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide CAS No. 1380087-89-7](/img/structure/B606791.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Descripción general
Descripción
Pelabresib anhidro es un inhibidor oral de molécula pequeña de los proteínas bromodominio y dominio extra terminal (BET) en investigación. Se está explorando su potencial para tratar la mielofibrosis, un tipo de neoplasia mieloproliferativa que se caracteriza por fibrosis de la médula ósea, atipias megacariocíticas y sobreproducción de citocinas inflamatorias . Pelabresib anhidro está diseñado para modificar la expresión de genes involucrados en vías de señalización oncogénicas críticas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Pelabresib anhidro se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central, que incluye un anillo de benzazepina fusionado con un anillo de isoxazol. La ruta sintética generalmente implica los siguientes pasos:
- Formación del núcleo de benzazepina mediante reacciones de ciclización.
- Introducción del anillo de isoxazol a través de reacciones de cicloadición.
- Funcionalización de la estructura central para introducir los grupos clorofenilo y acetamida .
Métodos de producción industrial
La producción industrial de Pelabresib anhidro implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye:
- Ampliar las condiciones de reacción para garantizar un rendimiento y una pureza consistentes.
- Implementar técnicas de purificación como la cristalización y la cromatografía para aislar el producto final.
- Asegurar el cumplimiento de las normas reglamentarias para la producción farmacéutica .
Análisis De Reacciones Químicas
Tipos de reacciones
Pelabresib anhidro sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir o reemplazar grupos funcionales en la estructura central.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como halógenos, ácidos y bases para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de Pelabresib anhidro con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
Pelabresib anhidro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de proteínas BET y sus efectos en la expresión génica.
Biología: Investigado por su papel en la modulación de la producción de citocinas inflamatorias y vías de señalización celular.
Medicina: Explorado como un posible agente terapéutico para tratar la mielofibrosis y otras neoplasias hematológicas.
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como un compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
Pelabresib anhidro ejerce sus efectos al unirse a los motivos de reconocimiento de lisina acetilada en el bromodominio de las proteínas BET. Esto evita la interacción entre las proteínas BET y los péptidos de histonas acetiladas, interrumpiendo la remodelación de la cromatina y la expresión génica. La inhibición de las proteínas BET conduce a la regulación a la baja de los genes involucrados en vías de señalización oncogénica, como la señalización del factor nuclear kappa B (NF-κB) .
Comparación Con Compuestos Similares
Pelabresib anhidro es único entre los inhibidores BET debido a su inhibición potente y selectiva de las proteínas BET. Los compuestos similares incluyen:
JQ1: Otro inhibidor de BET con un mecanismo de acción similar pero una estructura química diferente.
OTX015: Un inhibidor de BET con aplicaciones clínicas en neoplasias hematológicas.
I-BET762: Un inhibidor de BET utilizado en estudios preclínicos para la terapia del cáncer
Pelabresib anhidro destaca por sus propiedades farmacocinéticas favorables y su eficacia en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Actividad Biológica
The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O2 |
Molecular Weight | 348.82 g/mol |
LogP | 3.5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Research indicates that this compound may exert its biological effects through several pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
- Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Propiedades
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?
A1: CPI-0610 specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, CPI-0610 prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of CPI-0610 is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, CPI-0610 also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, CPI-0610 impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]
Q2: What are the key PK/PD properties of CPI-0610?
A2: CPI-0610 exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, CPI-0610 demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []
Q3: What evidence supports the efficacy of CPI-0610 in preclinical and clinical settings?
A3: CPI-0610 has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in CPI-0610-treated mice. [] Moreover, CPI-0610 displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, CPI-0610 exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of CPI-0610 with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where CPI-0610, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]
Q4: Are there known mechanisms of resistance to CPI-0610?
A5: While CPI-0610 has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of CPI-0610. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.
Q5: What is known about the SAR of CPI-0610 and its analogs?
A6: While specific details regarding the SAR of CPI-0610 are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that CPI-0610 is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.